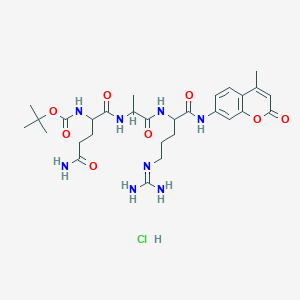
Boc-Gln-Ala-Arg-AMC.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Gln-Ala-Arg-AMC hydrochloride is a fluorogenic substrate commonly used in biochemical assays. It is particularly utilized for detecting the activity of trypsin and measuring the proteolytic activity of TMPRSS2 (transmembrane protease, serine 2) . The compound releases a fluorescent group, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the AMC group. The process typically starts with the protection of the amino acids using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminal arginine residue. Finally, the Boc protecting groups are removed, and the peptide is converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of Boc-Gln-Ala-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is a substrate for serine proteases like trypsin and TMPRSS2, which cleave the peptide bond, releasing the fluorescent AMC group .
Common Reagents and Conditions
The enzymatic reactions involving Boc-Gln-Ala-Arg-AMC hydrochloride typically occur under physiological conditions (pH 7.4, 37°C) in the presence of the target protease. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzyme inhibitors to control the reaction .
Major Products
The major product formed from the enzymatic cleavage of Boc-Gln-Ala-Arg-AMC hydrochloride is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
Boc-Gln-Ala-Arg-AMC hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Boc-Gln-Ala-Arg-AMC hydrochloride exerts its effects through enzymatic cleavage by serine proteases. The compound contains a peptide sequence recognized by these enzymes. Upon cleavage, the non-fluorescent substrate releases the fluorescent AMC group, which can be quantitatively measured. This mechanism allows researchers to monitor enzyme activity and screen for potential inhibitors .
Comparison with Similar Compounds
Similar Compounds
Cbz-D-Arg-Gly-Arg-AMC: Another fluorogenic substrate for serine proteases.
Cbz-D-Arg-Pro-Arg-AMC: Used in similar enzymatic assays.
Boc-Leu-Gly-Arg-AMC: A substrate for various proteases.
Ac-Val-Arg-Pro-Arg-AMC: Utilized in protease activity assays.
Uniqueness
Boc-Gln-Ala-Arg-AMC hydrochloride is unique due to its specific peptide sequence, which makes it a preferred substrate for trypsin and TMPRSS2. Its high sensitivity and specificity in detecting proteolytic activity make it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUSPBJOFUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
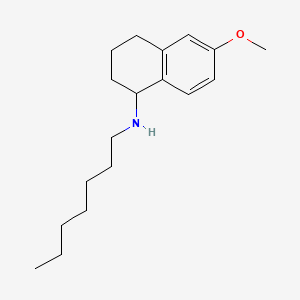

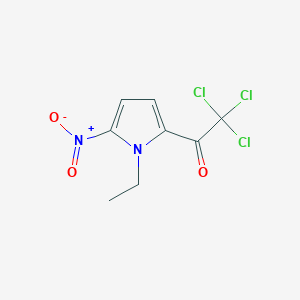






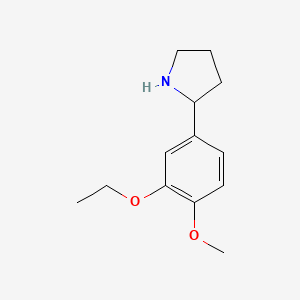
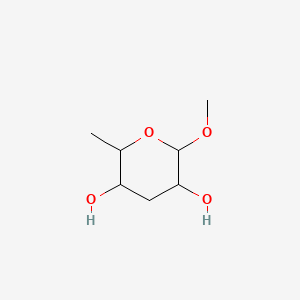

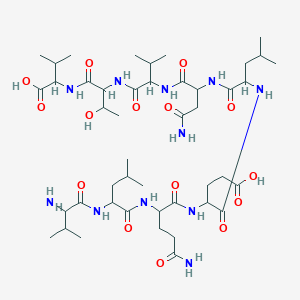
![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)
